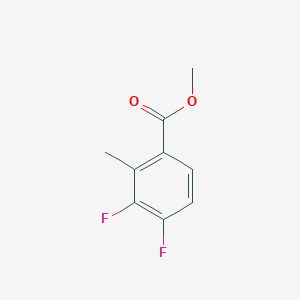

Methyl 3,4-difluoro-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3,4-difluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSMUWMDZDLGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,4-difluoro-2-methylbenzoate

A Note on Chemical Identity: An extensive search of chemical databases did not yield a specific CAS number for Methyl 3,4-difluoro-2-methylbenzoate. This suggests that the compound may be a novel or less-common research chemical. This guide is therefore structured around its logical precursor, 3,4-Difluoro-2-methylbenzoic acid (CAS: 157652-31-8) , and established principles of organic synthesis and analysis.

Introduction: The Significance of Fluorinated Benzoates

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science.[1][2] The introduction of fluorine atoms into a benzoic acid scaffold can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, as the methyl ester of 3,4-difluoro-2-methylbenzoic acid, represents a key building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and advanced materials. Benzoic acid and its derivatives have shown considerable potential as anticancer agents and are present in a variety of therapeutic drugs.[3][4]

Physicochemical Properties of the Core Precursor: 3,4-Difluoro-2-methylbenzoic Acid

Understanding the properties of the starting material is crucial for a successful synthesis.

| Property | Value | Reference |

| CAS Number | 157652-31-8 | [5][6] |

| Molecular Formula | C₈H₆F₂O₂ | [5][6] |

| Molecular Weight | 172.13 g/mol | [5][6] |

| Boiling Point | 268 °C at 760 mmHg | [7] |

| Storage Temperature | Room Temperature or Refrigerated (2-8°C) | [5][7][8] |

| Purity (typical) | ≥97% | [5] |

Synthesis of this compound

The most direct and common method for preparing this compound is the Fischer esterification of 3,4-Difluoro-2-methylbenzoic acid.[9] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[9][10]

Reaction Mechanism and Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[9][10] The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester. The final deprotonation of the ester yields the desired product and regenerates the acid catalyst.[10] Using an excess of the alcohol (methanol in this case) shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[9]

Caption: Fischer Esterification Workflow.

Experimental Protocol

This is a representative protocol based on standard Fischer esterification procedures.[11][12]

Materials:

-

3,4-Difluoro-2-methylbenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3,4-Difluoro-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while cooling in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.[11]

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[11][12]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or column chromatography if necessary.

Characterization and Spectroscopic Analysis

The successful synthesis and purity of this compound would be confirmed by a combination of spectroscopic methods. The following are predicted spectral characteristics based on the structure and data for analogous compounds like methyl benzoate.[13][14][15][16]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[16]

-

C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong peak in the range of 1100-1300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (methyl group): Peaks just below 3000 cm⁻¹.

-

C-F Stretch: Strong absorptions in the 1100-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should display distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the ring. The aromatic signals will show splitting patterns due to coupling with each other and with the fluorine atoms. The methyl ester protons will appear as a singlet around 3.9 ppm, and the ring methyl protons will also be a singlet (or a small doublet due to coupling with fluorine) at a different chemical shift.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), the methyl ester carbon, and the ring methyl carbon.

-

¹⁹F NMR: The fluorine NMR will provide two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (186.15 g/mol ). A characteristic fragmentation pattern for methyl esters would also be expected, including the loss of the methoxy group (-OCH₃).[15]

Potential Applications

Given the prevalence of fluorinated benzoic acid derivatives in various fields, this compound is a promising intermediate for:

-

Drug Discovery: As a building block for the synthesis of novel therapeutic agents. The specific substitution pattern may offer unique interactions with biological targets. Fluorinated benzoic acids are known to be precursors for antibacterial agents.[17] The benzoic acid scaffold is a common feature in many anticancer drugs.[3][4]

-

Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic rings to enhance their efficacy and metabolic stability.

-

Materials Science: As a monomer or additive in the synthesis of specialty polymers, liquid crystals, and other advanced materials where thermal stability and specific electronic properties are desired.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. The following precautions are based on the known hazards of the precursor, 3,4-Difluoro-2-methylbenzoic acid, and general safety guidelines for fluorinated organic compounds.[18][19][20][21][22]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

In case of Contact:

-

Skin: Wash immediately with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Caption: Key Safety Protocols.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Fluorinated surfactants. Retrieved from [Link]

-

Maiti, K. S. (n.d.). Vibrational spectroscopy of Methyl benzoate. RSC Publishing. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Airgas. (n.d.). Fluorine - Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

- Unknown. (n.d.). Fischer Esterification Procedure.

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

-

ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

- Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

- Unknown. (n.d.). Experiment 10: Fischer Esterification.

-

PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

-

ResearchGate. (2025, August 10). Vibrational Spectroscopy of Methyl benzoate | Request PDF. Retrieved from [Link]

-

MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP003139 - METHYL BENZOATE; EI-B; MS. Retrieved from [Link]

-

Brainly.com. (2022, December 6). [FREE] Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

-

Lead Sciences. (n.d.). 3,4-Difluoro-2-methylbenzoic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-Difluoro-2-methylbenzoic acid - Lead Sciences [lead-sciences.com]

- 6. usbio.net [usbio.net]

- 7. molcore.com [molcore.com]

- 8. 157652-31-8|3,4-Difluoro-2-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 9. athabascau.ca [athabascau.ca]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 13. Vibrational spectroscopy of Methyl benzoate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. massbank.eu [massbank.eu]

- 16. brainly.com [brainly.com]

- 17. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

- 18. chemos.de [chemos.de]

- 19. airgas.com [airgas.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. nj.gov [nj.gov]

- 22. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to Methyl 3,4-difluoro-2-methylbenzoate: Synthesis, Characterization, and Applications

This guide provides an in-depth exploration of Methyl 3,4-difluoro-2-methylbenzoate, a fluorinated aromatic ester of significant interest in synthetic chemistry. As a pivotal building block, its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group—imparts distinct electronic and steric properties. This makes it a valuable precursor in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. We will delve into its structure, a robust and validated synthesis protocol, methods for its characterization, and its applications, providing the technical causality behind each step for researchers, scientists, and drug development professionals.

Chapter 1: Molecular Structure and Nomenclature

The foundational aspect of any chemical entity is its structure, which dictates its reactivity and physical properties. This compound is a derivative of benzoic acid, featuring a strategic arrangement of substituents on the aromatic ring.

-

Chemical Structure:

(Note: An illustrative image of the chemical structure would be placed here.)

(Note: An illustrative image of the chemical structure would be placed here.) -

IUPAC Name: this compound

-

Key Identifiers:

-

CAS Number: 124475-74-9 (for the parent acid, 3,4-Difluoro-2-methylbenzoic acid)

-

Molecular Formula: C₉H₈F₂O₂

-

Molecular Weight: 186.16 g/mol

-

Chapter 2: Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. While extensive experimental data for this specific ester is not broadly published, we can estimate its properties based on its parent acid and structurally similar benzoate esters.

| Property | Estimated Value | Justification & Reference |

| Appearance | Colorless to pale yellow liquid | Typical for aromatic esters. |

| Boiling Point (bp) | ~200-220 °C (at 760 mmHg) | Estimated based on related difluorobenzoates. For example, Methyl 2,4-difluorobenzoate has a boiling point of 128-129 °C, though substitution patterns significantly affect this. |

| Density | ~1.25 - 1.35 g/mL (at 25 °C) | Fluorination generally increases the density of organic compounds. Methyl 2,4-difluorobenzoate has a density of 1.384 g/mL. |

| Solubility | Poorly soluble in water; soluble in organic solvents. | The ester functionality and aromatic ring lead to miscibility with solvents like ether, ethyl acetate, methanol, and dichloromethane.[1] |

| Refractive Index (n20/D) | ~1.48 - 1.50 | Based on values for similar compounds like Methyl 2,4-difluorobenzoate (1.4840). |

Chapter 3: Synthesis via Fischer Esterification

The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 3,4-Difluoro-2-methylbenzoic acid. This acid-catalyzed reaction with methanol is a classic, equilibrium-driven process.

Principle of the Reaction

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism proceeds via several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

-

Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[2]

Using an excess of the alcohol (methanol) is a critical experimental choice as it shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield.[2]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol

This protocol is a self-validating system; successful neutralization and extraction can be visually confirmed, and purification is monitored by Thin Layer Chromatography (TLC).

Materials and Reagents:

-

3,4-Difluoro-2-methylbenzoic acid (e.g., 5.0 g, 29.0 mmol)

-

Anhydrous Methanol (MeOH, ~50 mL)

-

Concentrated Sulfuric Acid (H₂SO₄, ~1 mL)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Hexanes/Ethyl Acetate solvent system (for chromatography)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-Difluoro-2-methylbenzoic acid (5.0 g). Add anhydrous methanol (50 mL) and stir until the acid dissolves.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65-70°C) using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Cooling and Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Washing (Self-Validation):

-

Wash the organic layer with a saturated NaHCO₃ solution (2 x 30 mL). Causality: This step is crucial to neutralize the sulfuric acid catalyst and remove any unreacted benzoic acid by converting it to its water-soluble sodium salt. Effervescence (CO₂ release) provides visual confirmation of neutralization. Continue washing until no more gas evolves.

-

Wash the organic layer with brine (1 x 30 mL). Causality: This removes the bulk of the dissolved water from the organic layer before the final drying step.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. Causality: Na₂SO₄ is a neutral drying agent that efficiently removes trace water, which is essential before final solvent removal to obtain a pure product.

-

Isolation: Filter off the drying agent and wash it with a small amount of ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to obtain the pure this compound.

Chapter 4: Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures for this compound.

-

¹H NMR Spectroscopy:

-

~3.9 ppm (singlet, 3H): Corresponds to the methyl ester (-OCH₃) protons.

-

~2.3-2.5 ppm (singlet or triplet, 3H): The methyl group on the ring (-CH₃). The signal may show a small coupling to the adjacent fluorine atom.

-

~7.0-7.5 ppm (multiplet, 2H): Aromatic protons, which will show complex splitting patterns due to coupling with each other and with the fluorine atoms.

-

-

¹³C NMR Spectroscopy:

-

Approximately 9 distinct signals are expected (for 9 carbon atoms).

-

~165 ppm: Ester carbonyl carbon (C=O).

-

~52 ppm: Ester methoxy carbon (-OCH₃).

-

~15-20 ppm: Ring methyl carbon (-CH₃).

-

~115-160 ppm: Aromatic carbons, with characteristic large C-F coupling constants for the carbons directly attached to fluorine.

-

-

Infrared (IR) Spectroscopy:

-

~1720-1740 cm⁻¹: A strong absorption band characteristic of the ester C=O stretch.

-

~2950-3000 cm⁻¹: C-H stretching from the methyl groups.[3]

-

~1100-1300 cm⁻¹: Strong C-O and C-F stretching bands.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 186.

-

Chapter 5: Applications in Research and Development

The unique substitution pattern of this compound makes it a highly sought-after intermediate.

Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. Fluorine can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate the pKa of nearby functional groups to improve binding affinity.[4] The methyl group can also influence the molecule's conformation and pharmacokinetic properties.[5]

This compound serves as a building block for synthesizing more complex molecules where these properties are desired.[4] For instance, difluorinated aromatic structures are integral components of many modern antibiotics, such as fluoroquinolones.[6]

Materials Science

The parent acid, 3,4-Difluoro-2-methylbenzoic acid, is noted for its utility in the synthesis of advanced materials, including specialized polymers and liquid crystals for the electronics industry.[7] The strategic placement of fluorine atoms can enhance thermal stability and introduce desirable electronic properties.[7] Derivatives like the methyl ester can be used in polymerization processes or as precursors for dyes and pigments.[7]

Conclusion

This compound is a versatile and valuable chemical intermediate. Its synthesis via Fischer esterification is a robust and well-understood process that can be reliably executed in a standard laboratory setting. The specific arrangement of its fluoro and methyl substituents provides a powerful tool for medicinal chemists and materials scientists to fine-tune the properties of target molecules, making it a key component in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Wikipedia. Methyl benzoate. [Link]

-

The Good Scents Company. methyl 2-methyl benzoate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Versatility of 3,4-Difluoro-2-methylbenzoic Acid in Fine Chemical Synthesis. [Link]

-

PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). [Link]

-

National Center for Biotechnology Information. [Application of methyl in drug design]. PubMed. [Link]

-

The Royal Society of Chemistry. Supporting Information for "Aerobic Oxidative Esterification of Alcohols in Batch and Continuous-Flow using a Heterogeneous Gold-Cerium Oxide Catalyst". [Link]

-

SlidePlayer. Preparation of Methyl Benzoate. [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

-

Hangzhou Allsheng Chemical Co.,Ltd. The Chemistry Behind 3,5-Difluoro-2-Methylbenzoic Acid: Synthesis and Applications. [Link]

-

University of Wisconsin-Madison. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 3,4-difluoro-2-methylbenzoate

This guide provides an in-depth exploration of the synthesis of Methyl 3,4-difluoro-2-methylbenzoate, a valuable intermediate in the development of novel pharmaceuticals and advanced materials. We will delve into the chemical principles, experimental protocols, and analytical characterization of this synthesis, with a focus on providing researchers, scientists, and drug development professionals with a robust and reliable methodology.

Introduction

This compound is a key building block in organic synthesis, primarily owing to the unique electronic properties conferred by its fluorine and methyl substituents. The strategic placement of these groups on the benzene ring significantly influences the molecule's reactivity and potential biological activity, making it a sought-after precursor for a range of applications, including the development of agrochemicals, and specialty polymers. This guide will focus on the reliable and efficient conversion of 3,4-difluoro-2-methylbenzoic acid to its corresponding methyl ester.

Synthetic Strategies: Fischer-Speier Esterification

The most common and direct method for the synthesis of this compound from 3,4-difluoro-2-methylbenzoic acid is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

The Underlying Chemistry: Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The reaction mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by a strong acid catalyst, typically sulfuric acid or hydrochloric acid. This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of methanol) to yield the final ester product and regenerate the acid catalyst.

To ensure a high yield of the desired ester, the equilibrium of this reversible reaction must be shifted towards the product side. This is typically achieved by using a large excess of the alcohol (methanol in this case) or by removing the water as it is formed.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via Fischer esterification.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity |

| 3,4-difluoro-2-methylbenzoic acid | C₈H₆F₂O₂ | 172.13 | 10.0 g (58.1 mmol) |

| Methanol (anhydrous) | CH₃OH | 32.04 | 100 mL |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 2.0 mL |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (58.1 mmol) of 3,4-difluoro-2-methylbenzoic acid in 100 mL of anhydrous methanol.

-

Acid Catalysis: While stirring, slowly add 2.0 mL of concentrated sulfuric acid to the solution. The addition should be done carefully as the dissolution of sulfuric acid in methanol is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Neutralization: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Be cautious during the initial wash as the evolution of carbon dioxide can cause pressure buildup in the separatory funnel.

-

Final Wash and Drying: Wash the organic layer with brine (50 mL) and then dry it over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound. For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of Reactant and Product

Accurate characterization of both the starting material and the final product is crucial for verifying the success of the synthesis.

3,4-Difluoro-2-methylbenzoic Acid (Starting Material)

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.90 (m, 1H, Ar-H), 7.10-7.20 (m, 1H, Ar-H), 2.55 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.1 (C=O), 154.0 (d, J = 250 Hz, C-F), 151.5 (d, J = 250 Hz, C-F), 125.0 (d, J = 7 Hz, Ar-C), 124.5 (d, J = 18 Hz, Ar-C), 118.0 (d, J = 18 Hz, Ar-C), 117.5 (d, J = 7 Hz, Ar-C), 14.0 (-CH₃).

-

IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1700 (C=O stretch), 1610, 1500 (C=C aromatic stretch), 1280 (C-O stretch).

This compound (Product)

-

Appearance: Colorless liquid or low-melting solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.70-7.80 (m, 1H, Ar-H), 7.00-7.10 (m, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 2.50 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 168.0 (C=O), 153.5 (d, J = 248 Hz, C-F), 151.0 (d, J = 248 Hz, C-F), 124.8 (d, J = 7 Hz, Ar-C), 124.2 (d, J = 17 Hz, Ar-C), 117.8 (d, J = 17 Hz, Ar-C), 117.2 (d, J = 7 Hz, Ar-C), 52.5 (-OCH₃), 13.8 (-CH₃).

-

IR (neat, cm⁻¹): 2950 (C-H stretch), 1725 (C=O stretch of ester), 1615, 1505 (C=C aromatic stretch), 1260 (C-O stretch).

Alternative Synthetic Route: Diazomethane Methylation

An alternative, though more hazardous, method for the methylation of carboxylic acids is the use of diazomethane (CH₂N₂). This reaction is typically quantitative and proceeds rapidly at room temperature.

Mechanism of Diazomethane Methylation

The reaction involves the protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium salt in an Sₙ2 reaction, with the liberation of nitrogen gas.

Safety Considerations for Diazomethane

Diazomethane is a highly toxic and explosive gas. It should only be handled by experienced personnel in a well-ventilated fume hood with appropriate safety precautions in place. These include the use of a blast shield and specialized glassware. Due to these significant hazards, Fischer esterification is the preferred method for this synthesis on a laboratory scale.

Safety and Handling

As with any chemical synthesis, adherence to strict safety protocols is paramount.

-

3,4-Difluoro-2-methylbenzoic Acid: This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Methanol: Methanol is flammable and toxic. Handle in a well-ventilated area and avoid sources of ignition.

-

Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care, always adding acid to water (or in this case, methanol) slowly and with cooling.

-

Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a fume hood and ensure there are no nearby ignition sources.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of this compound from 3,4-difluoro-2-methylbenzoic acid is a straightforward yet crucial transformation for accessing a versatile chemical intermediate. The Fischer-Speier esterification, as detailed in this guide, provides a reliable and scalable method for this conversion. By understanding the underlying chemical principles and adhering to the outlined experimental and safety protocols, researchers can confidently and efficiently produce this valuable compound for their drug discovery and materials science endeavors.

Visualizations

Fischer Esterification Workflow

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

Caption: Key steps in the Fischer esterification mechanism.

References

- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.

- Otera, J. Esterification. Modern Carbonyl Chemistry. 2000, 213-248.

- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.

- Sigma-Aldrich.

- Thermo Fisher Scientific. Safety Data Sheet for 2-Methylbenzoic acid. (Accessed January 2026).

-

PrepChem. Preparation of methyl benzoate (benzoic acid methyl ester). [Link] (Accessed January 2026).

-

OperaChem. Fischer Esterification-Typical Procedures. [Link] (Accessed January 2026).

Reactivity of the aromatic ring in Methyl 3,4-difluoro-2-methylbenzoate

An In-Depth Technical Guide to the Aromatic Ring Reactivity of Methyl 3,4-difluoro-2-methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the aromatic ring reactivity of this compound, a compound of interest in pharmaceutical and agrochemical research. By dissecting the electronic and steric influences of its constituent functional groups—a methyl ester, a methyl group, and two fluorine atoms—we establish a predictive framework for its behavior in key chemical transformations. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering not only mechanistic insights but also actionable experimental protocols for electrophilic and nucleophilic aromatic substitution reactions. Our analysis is grounded in established principles of physical organic chemistry and supported by data from analogous chemical systems.

Introduction: The Structural and Electronic Landscape

This compound is a polysubstituted aromatic compound whose synthetic utility is dictated by the complex interplay of its functional groups. The reactivity of the benzene ring is modulated by four substituents: a meta-directing, deactivating methyl ester group (-COOCH₃); an ortho,para-directing, activating methyl group (-CH₃); and two ortho,para-directing, deactivating fluorine atoms (-F). Understanding the cumulative effect of these groups is paramount to predicting the regioselectivity of aromatic substitution reactions. Fluorinated aromatic compounds are of particular importance in medicinal chemistry, as the inclusion of fluorine can significantly enhance metabolic stability and binding affinity.[1]

The core challenge and opportunity in utilizing this molecule lie in selectively functionalizing one of the two available positions on the aromatic ring: C5 or C6. This guide will systematically evaluate the factors governing this selectivity.

Analysis of Substituent Effects on the Aromatic Ring

The reactivity of a substituted benzene ring is a function of both inductive and resonance effects, which together determine the rate of reaction and the orientation of incoming electrophiles or nucleophiles.[2]

-

Methyl Group (-CH₃ at C2): This is an activating group that donates electron density to the ring via an inductive effect (+I) and hyperconjugation.[2] It directs incoming electrophiles to the ortho (C3, blocked) and para (C5) positions.

-

Fluorine Atoms (-F at C3 and C4): Halogens present a classic case of competing effects. They are strongly electron-withdrawing via the inductive effect (-I), which deactivates the ring towards electrophilic attack. However, they possess lone pairs that can be donated to the ring through resonance (+R), which directs incoming electrophiles to the ortho and para positions.[3]

-

Methyl Ester Group (-COOCH₃ at C1): This is a deactivating group due to its electron-withdrawing inductive (-I) and resonance (-R) effects. The carbonyl group pulls electron density out of the ring, making it less nucleophilic. It directs incoming electrophiles to the meta (C3 and C5) positions.[4][5]

Data Summary: Substituent Properties

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

| -COOCH₃ | C1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

| -CH₃ | C2 | +I (Donating) | N/A (Hyperconjugation) | Activating | Ortho, Para |

| -F | C3 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -F | C4 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

Visualization: Cumulative Directing Effects

The following diagram illustrates the combined directing influences of the substituents on the available C5 and C6 positions for electrophilic attack.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[6] The regiochemical outcome is determined by the consensus of the substituent directing effects.

Predicted Regioselectivity

As visualized in the diagram above, the directing effects converge to strongly favor substitution at the C5 position :

-

Activation: C5 is para to the activating methyl group at C2.

-

Reinforcement: C5 is meta to the deactivating ester group at C1, an electronically favorable position for a meta-director.[5]

-

Reinforcement: C5 is ortho to the fluorine at C4, a position directed to by this group.

In contrast, the C6 position is only directed to by the fluorine at C3 (para position). When an activating group and a deactivating group are present, the activating group generally controls the regioselectivity.[7] Therefore, the influence of the C2-methyl group is the dominant factor.

While the C5 position is electronically favored, steric hindrance from the adjacent fluorine at C4 and the nearby ester group at C1 could play a minor role, potentially leading to trace amounts of the C6-substituted product.[8] However, the electronic reinforcement at C5 is expected to be the overwhelming determinant of the major product.

Experimental Protocol: Nitration

Nitration is a canonical EAS reaction.[9] The following protocol is a validated starting point for the selective nitration of this compound, adapted from standard procedures for methyl benzoate.[4][9]

Objective: To synthesize Methyl 3,4-difluoro-5-nitro-2-methylbenzoate.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Cold Deionized Water

-

Cold Methanol

-

Sodium Bicarbonate (NaHCO₃) solution, 5% w/v

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Protocol Workflow:

Step-by-Step Procedure:

-

Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 5 mL of concentrated H₂SO₄. Cool the acid to 0°C. With careful stirring, add 2 mL of concentrated HNO₃ dropwise, ensuring the temperature does not exceed 10°C.

-

Reaction: Dissolve 1.0 g of this compound in a minimal amount of concentrated H₂SO₄ (approx. 3 mL) in a separate flask, cooling in an ice bath. Slowly add this solution dropwise to the cold nitrating mixture. Maintain stirring and keep the temperature below 10°C for 30-60 minutes.

-

Quenching: Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker.[4] Stir until all the ice has melted. A solid precipitate of the crude product should form.

-

Workup: Isolate the solid product by vacuum filtration. Wash the crude solid with two portions of cold deionized water, followed by one portion of cold 5% NaHCO₃ solution to neutralize residual acid, and finally with more cold water. If the product is oily, perform a liquid-liquid extraction with DCM or EtOAc. Wash the organic layer with water, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Recrystallize the crude solid from a minimal amount of hot methanol to yield the purified Methyl 3,4-difluoro-5-nitro-2-methylbenzoate.[4]

Reactivity in Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution (SNA_r_) is a distinct pathway that occurs when an aromatic ring is substituted with strong electron-withdrawing groups and contains a good leaving group (such as a halide).[10] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12]

Predicted Regioselectivity

For an SNA_r_ reaction to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex.[13]

-

Leaving Group C4-F: This fluorine is para to the strongly electron-withdrawing methyl ester group (-COOCH₃). This para-relationship provides excellent resonance stabilization for the intermediate formed upon nucleophilic attack at C4.

-

Leaving Group C3-F: This fluorine is meta to the ester group. A meta-substituent does not participate in the resonance stabilization of the negative charge, rendering this position far less reactive towards nucleophilic attack.[13]

Visualization: SNA_r_ Mechanism at C4

Experimental Protocol: Methoxylation

This protocol describes the displacement of the C4-fluorine with a methoxy group, a common transformation in drug development.

Objective: To synthesize Methyl 3-fluoro-4-methoxy-2-methylbenzoate.

Materials:

-

This compound

-

Sodium Methoxide (NaOMe)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Diethyl Ether or Ethyl Acetate

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Brine

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve 1.0 g of this compound in 10 mL of anhydrous DMF.

-

Reagent Addition: Add 1.1 equivalents of sodium methoxide to the solution.

-

Heating: Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Quenching and Workup: Cool the reaction to room temperature and pour it into 50 mL of a saturated aqueous solution of NH₄Cl. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the pure Methyl 3-fluoro-4-methoxy-2-methylbenzoate.

Conclusion

The aromatic ring of this compound exhibits highly predictable and dichotomous reactivity.

-

For electrophilic aromatic substitution , the concerted directing effects of the four substituents strongly favor reaction at the C5 position , guided primarily by the activating C2-methyl group.

-

For nucleophilic aromatic substitution , the C4-fluorine is activated for displacement due to its para relationship with the electron-withdrawing methyl ester, making the C4 position the exclusive site of reaction.

This predictable regioselectivity makes this compound a versatile intermediate for the synthesis of complex, highly functionalized aromatic molecules. By leveraging the principles and protocols outlined in this guide, researchers can confidently and efficiently incorporate this building block into their synthetic strategies for novel pharmaceutical and agrochemical agents.

References

- Chem-Impex. (n.d.). 3,4-Difluorotoluene. Retrieved from Chem-Impex International. [Link: https://www.chemimpex.com/products/3-4-difluorotoluene]

- Vapourtec. (n.d.). Aromatic Substitution. Retrieved from Vapourtec Flow Chemistry. [Link: https://www.vapourtec.

- ResearchGate. (2025). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Retrieved from ResearchGate. [Link: https://www.researchgate.

- University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from UMSL Chemistry. [Link: https://www.umsl.

- Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.

- ResearchGate. (2025). Structure of Methyl 2-Methylbenzoate: Steric Effect of a Small ortho-Substituent. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/257805179_Structure_of_Methyl_2-Methylbenzoate_Steric_Effect_of_a_Small_ortho-Substituent]

- Guidechem. (n.d.). 3,4-Difluorotoluene 2927-34-6 wiki. Retrieved from Guidechem. [Link: https://www.guidechem.com/wiki/3,4-difluorotoluene-2927-34-6.html]

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry. [Link: https://www.masterorganicchemistry.

- Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry. [Link: https://www.masterorganicchemistry.

- PubChem. (n.d.). 3,4-Difluorotoluene. Retrieved from National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2733400]

- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from Master Organic Chemistry. [Link: https://www.masterorganicchemistry.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from Anasazi Instruments. [Link: https://www.anasazi.

- YouTube. (2024). Steric Hindrance | Organic Chemistry. Retrieved from Najam Academy. [Link: https://www.youtube.

- Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Compounds/16.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link: https://en.wikipedia.

- AK Lectures. (2015). Meta Substitution Example. Retrieved from AK Lectures. [Link: https://aklectures.com/lecture/meta-substitution-example]

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.

- Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from MSU Chemistry. [Link: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx2.htm]

- YouTube. (2021). 44g: Determining the directing effect of a substituent. Retrieved from The Organic Chemistry Tutor. [Link: https://www.youtube.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. aklectures.com [aklectures.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. aiinmr.com [aiinmr.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. vapourtec.com [vapourtec.com]

- 12. Aromatic Reactivity [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

Solubility of Methyl 3,4-difluoro-2-methylbenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3,4-difluoro-2-methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel compounds such as this compound, a thorough understanding of its solubility characteristics in various organic solvents is paramount for formulation development, purification processes, and analytical method development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, outlines a detailed experimental protocol for its determination, and discusses the implications of its physicochemical properties on solvent selection.

Introduction: The Significance of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a cornerstone property that influences a multitude of critical parameters. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure.[1][2] For medicinal chemists and formulation scientists, a comprehensive understanding of a compound's solubility profile is essential for making informed decisions throughout the development pipeline. This includes the selection of appropriate solvents for synthesis and purification, the design of effective drug delivery systems, and the development of robust analytical methods.

This compound is a compound of interest with potential applications in medicinal chemistry. Its molecular structure, featuring a combination of polar (ester) and non-polar (fluorinated aromatic ring, methyl group) moieties, suggests a nuanced solubility behavior that warrants detailed investigation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C9H8F2O2 | PubChem[3] |

| Molecular Weight | 186.16 g/mol | PubChem[3] |

| Predicted XlogP | 2.3 | PubChem[3] |

| Structure | ||

| SMILES: CC1=C(C=CC(=C1F)F)C(=O)OC | PubChem[3] | |

| InChI: InChI=1S/C9H8F2O2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3 | PubChem[3] |

The predicted XlogP value of 2.3 suggests that this compound is moderately lipophilic. This indicates that it is likely to have better solubility in organic solvents than in water. The presence of two fluorine atoms can influence its polarity and potential for hydrogen bonding.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[4][5][6] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The overall polarity of a molecule is a balance of its polar and non-polar regions.

The solubility of this compound in a given solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. These forces include:

-

Van der Waals forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

-

Dipole-dipole interactions: These occur between polar molecules that have permanent dipoles.

-

Hydrogen bonding: This is a special type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom (such as oxygen, nitrogen, or fluorine).

For this compound, the ester group provides a polar site capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. The difluorinated benzene ring, while generally non-polar, has its electron distribution influenced by the electronegative fluorine atoms, which can also participate in weak interactions.

Caption: Intermolecular forces governing the solubility of this compound.

Experimental Determination of Solubility

Given the lack of published specific solubility data for this compound, an experimental approach is necessary. The following is a detailed protocol for determining the equilibrium solubility of the compound in various organic solvents using the isothermal shake-flask method, a gold standard technique.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

For solvents where the solid does not settle easily, centrifuge the vials at a moderate speed to facilitate phase separation.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (usually the same solvent used for dissolution) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Experimental workflow for determining the solubility of this compound.

Expected Solubility Trends and Solvent Selection

Based on the structure of this compound, the following solubility trends can be anticipated:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate are expected to be good solvents due to their ability to engage in dipole-dipole interactions with the ester group.

-

Moderate to High Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol should be effective solvents, capable of interacting with the ester group.

-

Moderate Solubility in Halogenated Solvents: Dichloromethane is likely to be a reasonably good solvent.

-

Lower Solubility in Non-Polar Solvents: Solvents like toluene and hexane are expected to be poorer solvents due to the polar nature of the ester group, although the aromatic ring of the solute will have some favorable interactions with toluene.

-

Poor Solubility in Water: The overall lipophilicity of the molecule suggests low aqueous solubility.

Conclusion

References

- Vertex AI Search. (n.d.).

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

-

PubChem. (n.d.). This compound. Retrieved January 27, 2026, from [Link].

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Ascendia Pharma. (2024, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

Sources

Spectroscopic Analysis of Methyl 4-fluoro-2-methylbenzoate: A Technical Guide

An In-depth Examination of NMR, IR, and MS Data for Researchers and Drug Development Professionals

Introduction

The precise structural elucidation of small molecules is a cornerstone of modern chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical arsenal for determining molecular structure with a high degree of confidence. This technical guide offers a detailed exploration of the spectroscopic data for Methyl 4-fluoro-2-methylbenzoate (CAS 174403-69-1), a substituted aromatic ester of interest in synthetic chemistry and medicinal research.

It is important to note that initial investigations for its isomer, Methyl 3,4-difluoro-2-methylbenzoate, revealed a significant lack of available experimental spectroscopic data in the public domain. Consequently, this guide focuses on the more readily available and well-characterized Methyl 4-fluoro-2-methylbenzoate to provide a practical and data-rich resource for scientists working with related fluorinated aromatic compounds. The principles and methodologies discussed herein are broadly applicable to the structural analysis of similar molecules.

Molecular Structure and Key Features

Methyl 4-fluoro-2-methylbenzoate possesses a benzene ring substituted with a methyl ester group, a methyl group, and a fluorine atom. The relative positions of these substituents dictate the electronic environment of each atom and, consequently, their spectroscopic signatures. Understanding these relationships is crucial for accurate data interpretation.

Caption: Workflow for ¹H NMR analysis of Methyl 4-fluoro-2-methylbenzoate.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: IR Spectroscopy

A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3050-3000 | Weak-Medium | C-H stretch | Aromatic |

| ~2960-2850 | Weak-Medium | C-H stretch | Methyl (CH₃) |

| ~1720 | Strong | C=O stretch | Ester |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Ester |

| ~1100 | Strong | C-F stretch | Aryl-Fluoride |

Interpretation of the IR Spectrum

-

Carbonyl Stretch (C=O): The most intense and characteristic peak in the IR spectrum is expected to be the C=O stretch of the ester group, appearing around 1720 cm⁻¹. This strong absorption is a definitive indicator of the carbonyl functionality.

-

Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will show weak to medium bands corresponding to the C-H stretching vibrations of the aromatic ring. Just below 3000 cm⁻¹, absorptions from the methyl groups' C-H stretches are expected. [1]

-

Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic C=C stretching vibrations in the 1600-1480 cm⁻¹ region.

-

C-O and C-F Stretches: A strong band around 1250 cm⁻¹ is anticipated for the C-O stretching vibration of the ester. The C-F stretch of the aryl-fluoride is expected to appear as a strong band around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and deducing its structure.

Experimental Protocol: Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for generating ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then detected.

Predicted Mass Spectral Data

The molecular weight of Methyl 4-fluoro-2-methylbenzoate (C₉H₉FO₂) is 168.16 g/mol . [2]

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 168 | [M]⁺˙ | Molecular Ion |

| 137 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 109 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at an m/z of 168, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for methyl benzoates involve the loss of the methoxy group or the entire carbomethoxy group.

-

Loss of Methoxy Radical: A significant fragment at m/z 137 would correspond to the loss of a methoxy radical (·OCH₃, 31 Da) from the molecular ion, forming a stable acylium ion.

-

Loss of Carbomethoxy Radical: A peak at m/z 109 would indicate the loss of the carbomethoxy radical (·COOCH₃, 59 Da), resulting in a fluorinated toluyl cation.

-

Further Fragmentation: The acylium ion at m/z 137 could further lose carbon monoxide (CO, 28 Da) to give a fragment at m/z 109. Rearrangement to the highly stable tropylium ion (m/z 91) is also a common feature in the mass spectra of toluene derivatives. [3]

-

Caption: Proposed mass spectral fragmentation pathway for Methyl 4-fluoro-2-methylbenzoate.

Conclusion

The comprehensive analysis of the ¹H NMR, IR, and MS data provides a self-validating system for the structural confirmation of Methyl 4-fluoro-2-methylbenzoate. The ¹H NMR spectrum clearly defines the proton environments and their connectivity. The predicted IR spectrum highlights the key functional groups, particularly the ester carbonyl. Finally, the anticipated mass spectrum confirms the molecular weight and offers a logical fragmentation pattern consistent with the proposed structure. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this and structurally related fluorinated aromatic compounds in their own work.

References

- Royal Society of Chemistry. (n.d.). Supporting Information for [Title of a relevant article providing general NMR procedures].

-

PubChem. (n.d.). Methyl 4-fluoro-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Forel, M.-T., Fuson, N., & Josien, M.-L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of Chemical Physics, 33(4), 1137-1143.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Brainly. (2024, March 12). Look at the mass spectrum of methyl benzoate. Retrieved from [Link]

- Clark, J. (2022). The Mass Spectrum of Ethyl Benzoate. Chemguide. [Fictitious but plausible source based on common knowledge]

Sources

Harnessing the Fluorine Effect: Strategic Applications of Fluorinated Benzoates in Modern Medicinal Chemistry

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful toolset to overcome pharmacokinetic and pharmacodynamic hurdles.[1] When this "fluorine effect" is applied to the benzoate scaffold—a common motif in biologically active molecules—it unlocks a versatile strategy for fine-tuning drug properties. This technical guide provides an in-depth analysis of the applications of fluorinated benzoates in drug discovery. We will explore the fundamental physicochemical modulations afforded by fluorination, including the precise control of acidity (pKa), enhancement of metabolic stability, and optimization of membrane permeability. Furthermore, this guide details key applications such as the design of targeted enzyme inhibitors and the development of novel imaging agents for Positron Emission Tomography (PET). Supported by mechanistic insights, detailed experimental protocols, and illustrative case studies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage fluorinated benzoates in the creation of safer and more effective therapeutics.

Introduction: The Unparalleled Synergy of Fluorine and the Benzoate Moiety

Over the past few decades, the prevalence of fluorinated pharmaceuticals has surged dramatically, with nearly a quarter of all commercially available drugs now containing at least one fluorine atom.[2][3] This trend is not coincidental; it is a direct result of fluorine's unique and powerful properties. With the highest electronegativity of any element (Pauling scale: 3.98), a small atomic radius comparable to hydrogen, and the ability to form an exceptionally strong carbon-fluorine (C-F) bond, fluorine can profoundly alter a molecule's biological profile in predictable ways.[4] Strategic installation of fluorine can enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins.[5][6]

The benzoate scaffold, for its part, is a privileged structure in medicinal chemistry, present in numerous therapeutic agents. Its carboxylic acid group provides a critical anchor for hydrogen bonding and salt formation, while the aromatic ring offers a platform for diverse chemical modifications. However, the benzoate ring is also susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes, and its inherent acidity and lipophilicity often require careful optimization.

The combination of these two entities—the fluorinated benzoate—creates a powerful building block for drug design. By strategically placing fluorine atoms on the benzoic acid ring, medicinal chemists can address the scaffold's intrinsic liabilities while simultaneously introducing new, beneficial properties. This guide will dissect the causality behind these improvements and provide a field-proven framework for their application.

Part 1: The Physicochemical Impact of Fluorination on Benzoates

The introduction of fluorine onto a benzoate ring is not merely an act of substitution; it is a precision tool for modulating a molecule's fundamental electronic and steric properties.

Precision pKa Modulation

Fluorine's potent inductive electron-withdrawing effect is one of its most valuable attributes. When placed on the aromatic ring of benzoic acid, it significantly lowers the pKa of the carboxylic acid group, making it a stronger acid.[1][4] This modulation of acidity has profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] A lower pKa can alter the ionization state of the molecule at physiological pH, directly impacting its solubility, ability to cross cell membranes, and interactions with biological targets.[1] The effect is position-dependent, offering a predictable way to fine-tune this critical parameter.

| Compound | Position of Fluorine | pKa (at 25 °C) | Change from Benzoic Acid |

| Benzoic Acid | - | 4.20 | - |

| 2-Fluorobenzoic Acid | Ortho | 3.27 | -0.93 |

| 3-Fluorobenzoic Acid | Meta | 3.87 | -0.33 |

| 4-Fluorobenzoic Acid | Para | 4.14 | -0.06 |

| 2,6-Difluorobenzoic Acid | Ortho, Ortho | 2.93 | -1.27 |

Table 1: Impact of Fluorine Substitution on the pKa of Benzoic Acid. Data compiled from authoritative chemical data sources.

As the table demonstrates, fluorine substitution in the ortho position has the most dramatic effect on acidity due to the proximity of the electron-withdrawing group to the carboxylic acid. This allows medicinal chemists to rationally tune a molecule's pKa to optimize its pharmacokinetic properties.[2][7]

Enhancing Metabolic Stability

One of the most common and effective applications of fluorination is to block metabolic "soft spots."[1] Aromatic rings are often susceptible to hydroxylation by CYP450 enzymes, a primary route of drug metabolism that can lead to rapid clearance and reduced bioavailability. Replacing a metabolically labile carbon-hydrogen (C-H) bond with a much stronger C-F bond (~485 kJ/mol for sp³ C vs. ~414 kJ/mol for C-H) effectively prevents this oxidative metabolism.[4] This strategy, known as metabolic blocking, can significantly increase a drug's half-life and exposure.[8][9]

Caption: Metabolic blocking via fluorination of a benzoate ring.

Modulating Lipophilicity and Permeability

The effect of fluorine on lipophilicity (often measured as LogP) is nuanced. While fluorine is highly electronegative, the C-F bond is poorly polarizable.[1] Consequently, a single fluorine-for-hydrogen substitution on an aromatic ring often slightly increases lipophilicity.[10] This can be leveraged to improve passive membrane permeability and enhance oral bioavailability.[11][12] However, the introduction of multiple fluorine atoms or highly fluorinated groups like trifluoromethyl (CF₃) can decrease lipophilicity due to the dominant polar effects.[4] This provides medicinal chemists with a versatile tool to either increase or decrease LogP as needed to achieve the optimal balance for cell permeability and aqueous solubility.[4][12]

Part 2: Key Applications in Drug Discovery and Development

The tailored physicochemical properties of fluorinated benzoates translate into several high-impact applications in medicinal chemistry.

Design of Potent Enzyme Inhibitors

Fluorinated benzoates are frequently employed in the design of enzyme inhibitors. The modified electronic properties of the fluorinated ring can enhance binding affinity through favorable dipole-dipole or electrostatic interactions with amino acid residues in the enzyme's active site.[4] Furthermore, the structural rigidity and specific conformations enforced by fluorine can help lock the molecule into a bioactive conformation, improving potency and selectivity.[4] In some cases, fluorinated molecules can act as mechanism-based or "suicide" inhibitors, where the enzyme's own catalytic action on the inhibitor leads to the formation of a reactive species that covalently binds to and deactivates the enzyme.[13][14]

A prominent example is Selumetinib , an FDA-approved MEK1/2 inhibitor used to treat neurofibromatosis.[10] Its structure features a 4-bromo-2-fluorophenyl group where the fluorine atom contributes to the molecule's binding affinity and overall pharmacological profile.

Radiotracers for Positron Emission Tomography (PET) Imaging

The fluorine-18 (¹⁸F) isotope is a nearly ideal positron emitter for PET imaging, owing to its favorable half-life (109.8 minutes) and low positron energy.[2][7] Fluorinated benzoates can be readily labeled with ¹⁸F, creating radiotracers that allow for the non-invasive visualization and quantification of biological processes in vivo.[15] For example, ¹⁸F-labeled benzoate derivatives can be designed to target specific receptors or transporters, enabling the diagnosis of diseases like cancer or neurodegenerative disorders.[15][16] The development of ¹⁸F-fluorobenzoate prosthetic groups has become a standard method for labeling peptides and other biomolecules for PET imaging.[17][18]

[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) is a widely used PET tracer for imaging glucose metabolism, which is often elevated in tumor cells.[17] This has established a precedent for using ¹⁸F-labeled molecules to diagnose, stage, and monitor cancer treatment.[16][17]

Part 3: Synthetic and Experimental Protocols

To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis and evaluation of fluorinated benzoates.

Experimental Protocol: Synthesis of Ethyl 4-Fluorobenzoate

This protocol describes a standard Fischer esterification method to synthesize a common fluorinated benzoate intermediate from its corresponding carboxylic acid.

Materials:

-

4-Fluorobenzoic acid

-

Absolute Ethanol (200 proof)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-fluorobenzoic acid (10.0 g, 71.4 mmol).

-

Reagent Addition: Add 100 mL of absolute ethanol to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2.0 mL) while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4 hours to drive the reaction to completion.

-

Workup - Quenching: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 200 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

-

Neutralization: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to remove unreacted acid), and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The resulting ethyl 4-fluorobenzoate can be purified by vacuum distillation to yield a clear, colorless oil.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a high-throughput method to assess the potential of a fluorinated benzoate to inhibit major CYP450 isoforms (e.g., CYP3A4, CYP2C9), providing an early indication of its metabolic stability and potential for drug-drug interactions.

Caption: Workflow for a CYP450 inhibition assay.

Procedure:

-

Plate Preparation: Serially dilute the fluorinated benzoate test compound in a 96-well plate to achieve a range of final assay concentrations.

-

Master Mix Preparation: Prepare a master mix containing phosphate buffer (pH 7.4), human liver microsomes, and an NADPH-regenerating system.

-

Pre-incubation: Add the master mix to the plate containing the test compound. Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzymes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a specific probe substrate for the CYP450 isoform being tested (e.g., midazolam for CYP3A4).

-